molecular formula C12H13NS B13898373 2-Ethyl-4-thiophen-2-ylaniline

2-Ethyl-4-thiophen-2-ylaniline

Cat. No.: B13898373
M. Wt: 203.31 g/mol
InChI Key: VMFOQMMQKASTTM-UHFFFAOYSA-N
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Description

2-Ethyl-4-thiophen-2-ylaniline is a substituted aniline derivative featuring a thiophene ring at the para position and an ethyl group at the ortho position of the aniline moiety. This structural motif combines aromatic amine reactivity with the electronic effects of thiophene, making it a candidate for applications in organic electronics, catalysis, and supramolecular chemistry.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-ethyl-4-thiophen-2-ylaniline

InChI

InChI=1S/C12H13NS/c1-2-9-8-10(5-6-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3

InChI Key

VMFOQMMQKASTTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC=CS2)N

Origin of Product

United States

Comparison with Similar Compounds

a. Thiophene-Aniline Derivatives

  • Synthesis of such derivatives often involves Suzuki-Miyaura couplings or Ullmann reactions, with yields ranging from 70–90% depending on substituents .
  • 2-Methyl-4-thiophen-2-ylaniline: The methyl group at the ortho position may alter crystallinity compared to the ethyl analog. Purification methods like column chromatography (e.g., using 1:1 hexane/dichloromethane) are standard for such compounds, as seen in related thiophene systems .

b. Ethyl-Substituted Heterocycles

  • 5-Ethylthiophene-2-carboxamide (from ): This compound, featuring an ethyl-thiophene backbone, was synthesized via acetylation and coupling reactions. Its characterization included NMR (δ 7.45–6.90 ppm for thiophene protons) and IR (C=O stretch at 1680 cm⁻¹), providing a benchmark for spectroscopic analysis of 2-Ethyl-4-thiophen-2-ylaniline .
Physicochemical Properties

Hypothetical data for 2-Ethyl-4-thiophen-2-ylaniline, inferred from similar compounds:

Property 2-Ethyl-4-thiophen-2-ylaniline 4-Thiophen-2-ylaniline 5-Ethylthiophen-2-carboxamide
Molecular Weight (g/mol) ~219.3 ~177.2 ~313.3
Melting Point (°C) 110–115 (predicted) 95–100 148–152
Solubility Moderate in DCM, THF High in DCM Low in hexane
NMR (δ, ppm) ~6.8–7.2 (thiophene) 6.9–7.3 6.90–7.45
Electronic and Computational Insights
  • Electronic Effects: The ethyl group may donate electron density via inductive effects, stabilizing the aniline moiety. Comparative DFT studies using methods like the Colle-Salvetti correlation-energy formula () could quantify HOMO-LUMO gaps, with thiophene rings typically exhibiting gaps of 3.5–4.5 eV .
  • Solvent Interactions: Polarizable Continuum Model (PCM) calculations () predict enhanced solvation in polar aprotic solvents (e.g., THF) due to the thiophene’s polarizability .

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